molecular formula C6H10S B1347086 Cyclohexene sulfide CAS No. 286-28-2

Cyclohexene sulfide

Cat. No.: B1347086
CAS No.: 286-28-2
M. Wt: 114.21 g/mol
InChI Key: PQWJNIJNYRPOAA-UHFFFAOYSA-N
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Description

Cyclohexene sulfide, also known as 7-thiabicyclo[4.1.0]heptane, is an organic compound with the molecular formula C6H10S. It is a colorless to pale yellow liquid with a characteristic sulfur-like odor. This compound is notable for its unique bicyclic structure, which includes a sulfur atom integrated into a cyclohexene ring .

Biochemical Analysis

Biochemical Properties

Cyclohexene sulfide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with glutathione peroxidase, an enzyme that functions as an antioxidant by reducing harmful peroxides in living organisms . The interaction between this compound and glutathione peroxidase involves the formation of a selenenyl sulfide adduct, which is crucial for the enzyme’s catalytic cycle . Additionally, this compound can undergo oxidation reactions, forming various derivatives that may interact with other biomolecules .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression . It also impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways . These effects can vary depending on the cell type and the concentration of this compound.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity . For example, it can inhibit the activity of certain oxidases by forming covalent bonds with the active site residues . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo oxidation and other chemical transformations, leading to the formation of various degradation products . These products may have different biochemical properties and can affect cellular processes in distinct ways. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular function over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects on cellular function . At higher doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur metabolism . It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The involvement of this compound in these pathways highlights its importance in cellular metabolism and its potential impact on overall biochemical processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it may be transported across cell membranes by specific transporters, leading to its distribution in different cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins . The subcellular localization of this compound is crucial for understanding its role in cellular processes and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexene sulfide can be synthesized through the reaction of cyclohexene with sulfur dichloride (SCl2) in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields this compound along with hydrogen chloride (HCl) as a byproduct .

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of cyclohexene oxide in the presence of sulfur. This method involves the use of a metal catalyst such as palladium or platinum to facilitate the reaction under controlled temperature and pressure conditions .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), meta-chloroperoxybenzoic acid (mCPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., chlorine, bromine), amines (e.g., methylamine)

Major Products Formed:

    Oxidation: Cyclohexene sulfoxide, cyclohexene sulfone

    Reduction: Cyclohexane, hydrogen sulfide (H2S)

    Substitution: Various substituted cyclohexenes depending on the nucleophile used

Comparison with Similar Compounds

  • Thiirane
  • Thiophene
  • Sulfolane
  • Tetrahydrothiophene

Cyclohexene sulfide’s unique properties and wide range of applications make it a valuable compound in both scientific research and industrial processes.

Properties

IUPAC Name

7-thiabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S/c1-2-4-6-5(3-1)7-6/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWJNIJNYRPOAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00951265
Record name 7-Thiabicyclo[4.1.0]heptane
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Molecular Weight

114.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286-28-2
Record name 7-Thiabicyclo[4.1.0]heptane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=286-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Epithiocyclohexane
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Record name Cyclohexene sulfide
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Record name 7-Thiabicyclo[4.1.0]heptane
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Record name 1,2-epithiocyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexene sulfide
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Cyclohexene sulfide
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Cyclohexene sulfide
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Cyclohexene sulfide

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